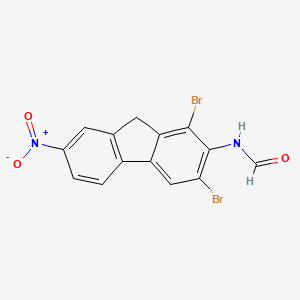
Formamide, N-(1,3-dibromo-7-nitrofluoren-2-YL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- is a chemical compound with a molecular weight of 412.0325 daltons . It is a derivative of formamide, which is an amide derived from formic acid. This compound is characterized by the presence of bromine and nitro groups attached to a fluorenyl moiety, making it a unique and potentially useful compound in various scientific fields.
Méthodes De Préparation
The synthesis of Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- involves several steps. One common method includes the reaction of 1,3-dibromo-7-nitrofluorene with formamide under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Analyse Des Réactions Chimiques
Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- involves its interaction with specific molecular targets. The nitro and bromine groups play a crucial role in its reactivity and ability to form complexes with other molecules. These interactions can lead to various biological effects, including inhibition of certain enzymes or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- can be compared with other similar compounds such as:
Formamide, N-(7-nitrofluoren-2-yl)-: Lacks the bromine atoms, which may result in different reactivity and applications.
Dimethylformamide (DMF): A simpler formamide derivative used widely as a solvent in organic synthesis.
The presence of bromine and nitro groups in Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- makes it unique and potentially more reactive compared to its simpler counterparts.
Propriétés
Numéro CAS |
73728-57-1 |
|---|---|
Formule moléculaire |
C14H8Br2N2O3 |
Poids moléculaire |
412.03 g/mol |
Nom IUPAC |
N-(1,3-dibromo-7-nitro-9H-fluoren-2-yl)formamide |
InChI |
InChI=1S/C14H8Br2N2O3/c15-12-5-10-9-2-1-8(18(20)21)3-7(9)4-11(10)13(16)14(12)17-6-19/h1-3,5-6H,4H2,(H,17,19) |
Clé InChI |
NENSBIQXKBXLLS-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=CC(=C(C(=C31)Br)NC=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




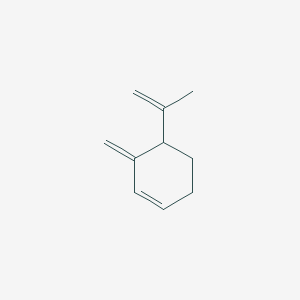
![N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide](/img/structure/B14450507.png)
![3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine](/img/structure/B14450509.png)
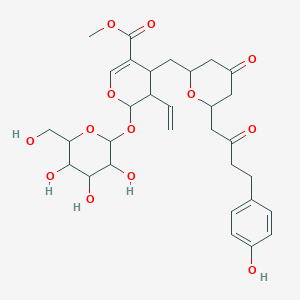
![Hexanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14450523.png)
![Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14450526.png)
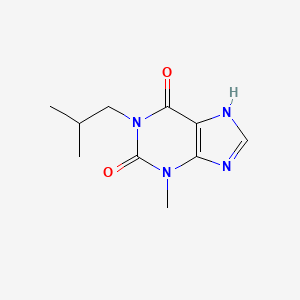

![Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl-](/img/structure/B14450540.png)

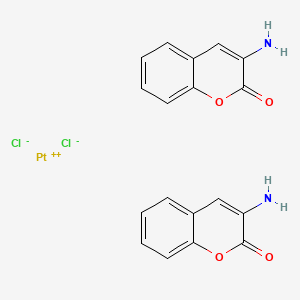
![4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14450546.png)
